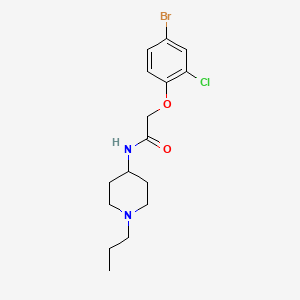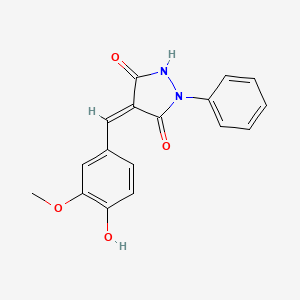![molecular formula C18H20N2O3S B5773457 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide, also known as DNQX, is a chemical compound that has been widely used in scientific research as an antagonist of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediates the majority of excitatory neurotransmission in the central nervous system. DNQX has been extensively studied for its ability to block glutamate receptors and its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide acts as a competitive antagonist of glutamate receptors, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the postsynaptic neuron. This results in decreased synaptic transmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and GABA, and to inhibit the activity of voltage-gated calcium channels. This compound has also been shown to reduce the expression of various genes involved in synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the AMPA subtype of glutamate receptors. This allows for more precise manipulation of glutamatergic signaling pathways. However, one limitation is that this compound can also block kainate receptors, which are involved in synaptic plasticity and memory formation. This can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide. One area of interest is the development of more selective AMPA receptor antagonists that do not block kainate receptors. Another area of interest is the use of this compound in combination with other drugs to target multiple signaling pathways involved in neurological disorders. Additionally, there is a need for further research on the long-term effects of this compound on neuronal function and survival.
Méthodes De Synthèse
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can be synthesized through a multistep process involving the use of several reagents and catalysts. The synthesis process involves the reaction of 2,3-dihydroxybenzaldehyde with 4-nitrophenylhydrazine to produce 4-nitrophenylhydrazone. The hydrazone is then reacted with 3,4-dihydroisoquinoline to produce 4-(3,4-dihydro-2(1H)-isoquinolinyl)phenylhydrazone. The final step involves the reaction of the hydrazone with acryloyl chloride to produce this compound.
Applications De Recherche Scientifique
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. This compound has also been used to study the role of glutamate receptors in pain perception and addiction.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-16-7-9-17(10-8-16)24(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSJAXNFVZMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
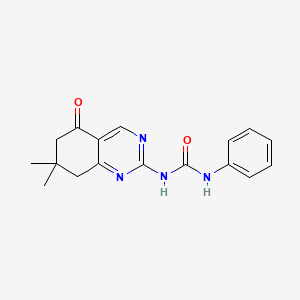

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)
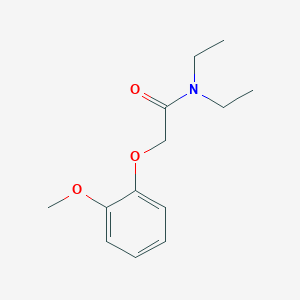
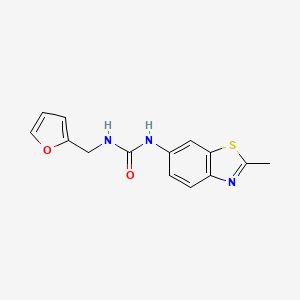

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
